3,6-Dibromo-2,4-difluorotoluene

CAS No.: 1804939-22-7

Cat. No.: VC3036967

Molecular Formula: C7H4Br2F2

Molecular Weight: 285.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804939-22-7 |

|---|---|

| Molecular Formula | C7H4Br2F2 |

| Molecular Weight | 285.91 g/mol |

| IUPAC Name | 1,4-dibromo-3,5-difluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 |

| Standard InChI Key | QYZOTSWMVRBUGF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=C1F)Br)F)Br |

| Canonical SMILES | CC1=C(C=C(C(=C1F)Br)F)Br |

Introduction

The compound is characterized by several standard chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers serve as unique digital fingerprints that allow researchers to unambiguously identify and reference the compound across different platforms and publications.

Table 1. Chemical Identifiers for 3,6-Dibromo-2,4-difluorotoluene

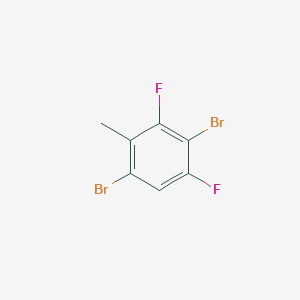

The chemical structure features a substituted benzene ring with a methyl group and four halogen atoms arranged in a specific pattern that gives the compound its distinctive properties. The molecular formula C₇H₄Br₂F₂ indicates a relatively small organic molecule with a significant halogen content, which contributes to its potential reactivity in various chemical processes.

Physical and Chemical Properties

Physical Characteristics

Based on analyses of similar halogenated toluene derivatives, 3,6-Dibromo-2,4-difluorotoluene is expected to be a crystalline solid at room temperature. The compound's physical properties are influenced by its molecular structure, particularly the presence of bromine and fluorine atoms, which affect intermolecular forces and consequently physical parameters like melting point and solubility.

While specific physical data for 3,6-Dibromo-2,4-difluorotoluene is limited, comparative analysis with structurally similar compounds allows for reasonable predictions of its properties. For instance, similar halogenated toluenes typically exhibit low water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO.

Table 2. Predicted Physical Properties of 3,6-Dibromo-2,4-difluorotoluene

Chemical Reactivity

The chemical behavior of 3,6-Dibromo-2,4-difluorotoluene is largely determined by the electronic effects of its halogen substituents. The bromine atoms, being relatively large and polarizable, make excellent leaving groups in various organic reactions, particularly cross-coupling transformations. The fluorine atoms, with their strong electron-withdrawing properties, influence the electronic distribution within the aromatic ring, affecting both reactivity and stability.

The compound is expected to participate in several types of reactions:

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille)

-

Nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms

-

Metalation reactions, especially directed ortho-metalation

-

Functional group transformations involving the methyl group

Drawing from studies on similar compounds, the reactivity of the bromine atoms in 3,6-Dibromo-2,4-difluorotoluene would likely differ based on their position relative to the fluorine atoms, creating opportunities for regioselective transformations that could be valuable in complex synthetic sequences.

Synthesis Methods

Proposed Synthetic Pathway

A probable synthetic pathway for 3,6-Dibromo-2,4-difluorotoluene might involve the following steps:

-

Starting with commercially available 2,4-difluorotoluene

-

Treatment with a brominating agent (e.g., bromine or N-bromosuccinimide)

-

Control of reaction conditions (temperature, solvent, catalyst) to achieve regioselective bromination

-

Purification of the target compound through recrystallization or chromatographic methods

Figure 1. Proposed Synthesis of 3,6-Dibromo-2,4-difluorotoluene

The regioselectivity of the bromination would be influenced by the electronic effects of the existing fluorine substituents, which would direct the incoming bromine atoms to specific positions on the aromatic ring. The methyl group would also exert an ortho/para-directing effect that would need to be considered in the reaction design.

Alternative Synthetic Strategies

Alternative synthetic approaches might include:

-

Metal-catalyzed halogen exchange reactions

-

Direct functionalization of pre-halogenated precursors

-

Diazotization-halogenation sequences from appropriate aniline derivatives

Each approach would have advantages and limitations regarding yield, regioselectivity, and scalability, with the optimal method depending on the specific requirements of the synthesis and the availability of starting materials.

Applications and Research Findings

Pharmaceutical and Medicinal Chemistry Applications

Halogenated aromatics, including brominated and fluorinated derivatives, have a significant presence in medicinal chemistry. The incorporation of fluorine and bromine atoms into drug candidates can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

3,6-Dibromo-2,4-difluorotoluene could serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring specific substitution patterns that can be accessed through selective functionalization of the halogenated positions. The compound's methyl group also provides an additional site for potential derivatization, expanding its synthetic versatility.

Comparative Analysis with Similar Compounds

Structural Comparison with Related Halogenated Toluenes

3,6-Dibromo-2,4-difluorotoluene belongs to a family of halogenated toluene derivatives with varying substitution patterns. Comparing its structure with related compounds provides insights into how subtle changes in halogen positioning can influence chemical properties and applications.

Table 3. Structural Comparison of 3,6-Dibromo-2,4-difluorotoluene with Related Compounds

These structural differences, although subtle, can significantly impact the compounds' reactivity patterns, physical properties, and potential applications. The specific positioning of bromine and fluorine atoms influences the electronic distribution within the aromatic ring, affecting parameters such as reactivity toward nucleophiles, electrophiles, and various catalytic systems.

Reactivity Comparison

The reactivity of halogenated toluenes is largely determined by the electronic effects of their substituents and their positions on the aromatic ring. While specific reactivity data for 3,6-Dibromo-2,4-difluorotoluene is limited, comparisons with related compounds suggest several trends:

-

The presence of fluorine atoms typically increases the electrophilicity of the aromatic ring, potentially enhancing reactivity in nucleophilic aromatic substitution reactions.

-

Bromine substituents generally serve as good leaving groups in metal-catalyzed cross-coupling reactions, with their reactivity influenced by their position relative to other substituents.

-

The methyl group can undergo various functionalization reactions, including benzylic oxidation and halogenation.

The unique halogenation pattern of 3,6-Dibromo-2,4-difluorotoluene likely results in a reactivity profile distinct from its isomers, potentially offering advantages in specific synthetic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume